molecular formula C16H17NO4S B4753966 4-[Methyl-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester

4-[Methyl-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester

Cat. No.: B4753966
M. Wt: 319.4 g/mol
InChI Key: AZTPEGWYCCQLBW-UHFFFAOYSA-N
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Description

4-[Methyl-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a benzoic acid methyl ester group, a toluene-4-sulfonyl group, and a methyl group attached to an amino group. It is used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester typically involves the reaction of benzoic acid methyl ester with toluene-4-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amino group to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[Methyl-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives

Properties

IUPAC Name

methyl 4-[methyl-(4-methylphenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-12-4-10-15(11-5-12)22(19,20)17(2)14-8-6-13(7-9-14)16(18)21-3/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTPEGWYCCQLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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